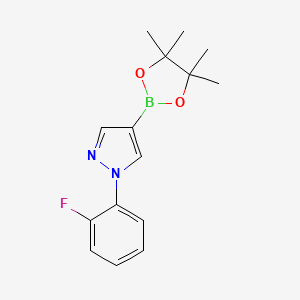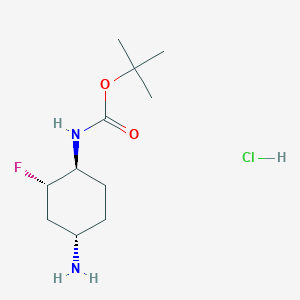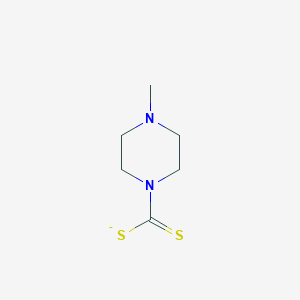
2-Tert-butylpyrimidine-5-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butylpyrimidine-5-sulfonyl chloride is an organic compound with the molecular formula C₈H₁₁ClN₂O₂S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The tert-butyl group attached to the pyrimidine ring enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Tert-butylpyrimidine-5-sulfonyl chloride can be synthesized through various methods. One common approach involves the chlorosulfonation of 2-tert-butylpyrimidine. This reaction typically uses chlorosulfonic acid as the sulfonating agent, which reacts with 2-tert-butylpyrimidine to form the sulfonyl chloride derivative .
Industrial Production Methods
In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and ensure the efficient conversion of starting materials to the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-Tert-butylpyrimidine-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction and reagents used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Aplicaciones Científicas De Investigación
2-Tert-butylpyrimidine-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules and the study of biological pathways.
Medicine: It serves as a building block for the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-tert-butylpyrimidine-5-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, including the formation of sulfonamides and other derivatives. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tri-tert-butylpyrimidine: A similar compound with three tert-butyl groups, used in amide activation systems.
2,6-Di-tert-butyl-4-methylpyridine: Another related compound used in organic synthesis.
2-Fluoropyridine: A fluorinated pyridine derivative with similar reactivity.
Uniqueness
2-Tert-butylpyrimidine-5-sulfonyl chloride is unique due to its specific functional groups and reactivity. The presence of the sulfonyl chloride group makes it a versatile intermediate for various chemical reactions, while the tert-butyl group enhances its stability and reactivity compared to other pyrimidine derivatives .
Propiedades
Fórmula molecular |
C8H11ClN2O2S |
|---|---|
Peso molecular |
234.70 g/mol |
Nombre IUPAC |
2-tert-butylpyrimidine-5-sulfonyl chloride |
InChI |
InChI=1S/C8H11ClN2O2S/c1-8(2,3)7-10-4-6(5-11-7)14(9,12)13/h4-5H,1-3H3 |
Clave InChI |
IBTNDUFBCAHJMO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC=C(C=N1)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Methyl-1-{2-[(4-nitrophenyl)amino]-2-oxoethyl}pyridinium](/img/structure/B13920092.png)
![4-(2,5-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid](/img/structure/B13920098.png)
![Imidazo[1,5-b]pyridazin-3-ol](/img/structure/B13920107.png)


![3-[9-(4,6-Diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole](/img/structure/B13920137.png)
![Tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid](/img/structure/B13920138.png)
![3-Bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B13920148.png)

